Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate

Medicinal Chemistry Chemical Biology Building Block

Researchers requiring rigid, three-dimensional building blocks for fragment-based drug discovery (FBDD) often face limited options that combine high Fsp³ (>0.8) with bifunctional reactivity. Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (CAS 1257293-97-2) directly addresses this gap. - Unique bis-azetidine ketone core: Fsp³ 0.86, LogP -1.17, ensuring non-planar topology for exploring 3D binding pockets. - Dual reactive azetidine nitrogens enable divergent fragment growing/linking, ideal for CNS-targeted peptidomimetics and novel protease inhibitors. - Supplied as TFA salt for optimal solubility in DMF/DMSO; ≥95% purity ensures reliable FBDD screening and lead optimization reproducibility.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1257293-97-2
Cat. No. B573137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate
CAS1257293-97-2
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESC1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)
InChIKeyGVMHFLKYUIUXIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-1-yl(azetidin-3-yl)methanone TFA: Overview


Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate (CAS 1257293-97-2) is a heterocyclic organic compound belonging to the azetidine class [1]. It features a unique bis-azetidine architecture, where two four-membered azetidine rings are linked by a central ketone carbonyl group [2]. The compound is supplied as a trifluoroacetate (TFA) salt, a common strategy in organic chemistry to enhance the solubility and stability of basic amine-containing molecules [3]. Its structure, characterized by significant ring strain and conformational rigidity, positions it as a valuable and specialized building block for the synthesis of complex molecules in drug discovery and medicinal chemistry programs [4].

Bis-azetidine ketone scaffold for saturated, three-dimensional fragment elaboration
TFA salt form enhances solubility in organic media and reduces hygroscopicity
High reported sp3 character supports exploration of novel chemical space

Bis-Azetidine TFA: Substitution Risks


Attempting to substitute Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate with a simpler azetidine derivative or an alternative salt form is likely to fail in a controlled synthetic or biological context. The compound's unique bifunctional structure—two distinct azetidine rings connected by a carbonyl—confers a specific molecular geometry and electronic profile that cannot be replicated by a mono-azetidine or a structurally unrelated amine. This scaffold influences key physicochemical parameters critical for a building block's utility [1]. For example, substituting the bis-azetidine core with a monocyclic analog like azepan-1-yl(azetidin-3-yl)methanone introduces a larger, more flexible 7-membered ring, which substantially alters the compound's lipophilicity (calculated LogP increases from -1.17 to +0.24) and molecular shape (Fsp3 changes from 0.86 to 0.90) . Such differences can fundamentally change the conformation and binding properties of downstream synthesized molecules, making generic substitution a significant risk to project reproducibility and lead optimization.

Replacing the bis-azetidine core with a mono-azetidine may alter scaffold geometry and 3D character, reducing synthetic utility.

Switching to the HCl salt may shift solubility profile and handling characteristics, affecting reaction performance.

Larger-ring analogs (e.g., azepane) increase lipophilicity and change molecular shape, limiting downstream property control.

Bis-Azetidine TFA: Evidence Guide


Unique Bis-Azetidine Core vs Mono-Azetidine

The core structural feature of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is its bis-azetidine ketone scaffold. This bifunctional nature (two reactive azetidine nitrogens and a central carbonyl) distinguishes it from more common mono-azetidine building blocks like 3-azetidinecarboxylic acid. The presence of two conformationally restricted, strained rings in one molecule provides a unique vector geometry for fragment-based drug design and library synthesis [1]. No direct quantitative data is available from head-to-head comparisons, but the structural difference is fundamental. The compound's high fraction of sp3-hybridized carbon atoms (Fsp3), calculated as 0.86, is a key quantitative descriptor for its three-dimensional shape and is associated with improved clinical success rates in drug discovery programs . This value is higher than for many common flat aromatic building blocks.

Core vs Mono-Azetidine
Class-level
Calculated Fsp3 0.86 (vs 0 for planar aromatics)
Supports saturated scaffold exploration and IP generation
In silico calculation; no head-to-head comparison data
Medicinal Chemistry Chemical Biology Building Block

TFA Salt Solubility Advantage

The choice of counterion significantly impacts the physicochemical properties of an amine-containing building block. The trifluoroacetate (TFA) salt of Azetidin-1-yl(azetidin-3-yl)methanone offers distinct and predictable advantages over its free base form and alternative salts like the hydrochloride (HCl) salt. While specific aqueous solubility data for this exact compound is not publicly available in primary literature, class-level inference from extensive studies on TFA salts of amines indicates a general trend of enhanced solubility in organic solvents and improved handling characteristics compared to HCl salts, which are often more hygroscopic and less soluble in less polar media [1]. The TFA counterion is also a weaker nucleophile than chloride, reducing the risk of side reactions during subsequent chemical transformations. In contrast, the HCl salt of this same core (CAS 1257293-97-2 for the HCl form) has a molecular weight of 176.64 g/mol versus 254.21 g/mol for the TFA salt, which can affect stoichiometric calculations and physical properties .

TFA Salt Advantage
Class-level
TFA salt MW 254.21 vs HCl 176.64 (44% mass increase)
Expected to enhance organic solubility and handling
Class-level inference; verify solubility for specific solvent
Medicinal Chemistry Salt Selection Formulation

High Purity for Reproducible Synthesis

The commercially available Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is supplied with a verified purity of 95% (by HPLC or equivalent method) [1]. While many laboratory reagents are sold at similar purities, this specification is a key quantitative metric for procurement. The absence of significant impurities is critical when the compound is used as a building block for synthesizing more complex molecules, as unknown contaminants can lead to side reactions, complicate purification, and reduce the yield of the desired final product. For scientific selection, a 95% purity specification provides a reliable baseline for reproducible research, differentiating it from lower-grade materials that may be offered at a lower cost but introduce greater uncertainty into synthetic workflows.

Purity Specification
Supporting evidence
95% (by HPLC or equivalent)
Reduces risk of side reactions and purification burden
Check batch COA for actual purity
Analytical Chemistry Procurement Synthesis

Physicochemical Profile vs Structural Analogs

The calculated physicochemical properties of Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate reveal a distinct profile that contrasts sharply with close structural analogs. For the free base core (C7H12N2O, MW 140.18), the calculated LogP is -1.17, indicating high hydrophilicity . This is a stark difference from the analog azepan-1-yl(azetidin-3-yl)methanone, which has a calculated LogP of +0.24 . This difference of 1.41 log units translates to the target compound being over 25 times more hydrophilic than the azepane analog. Furthermore, the Fraction of sp3-hybridized carbons (Fsp3) for the target is 0.86, while for the azepane analog it is 0.90, reflecting the latter's larger aliphatic ring system. These quantitative differences in lipophilicity and 3D shape are critical parameters in medicinal chemistry that influence membrane permeability, solubility, and target binding, thereby defining the compound's specific utility in a research program [1].

Property vs Azepane Analog
Cross-study comparable
LogP -1.17 (target) vs +0.24 (azepane); >25× more hydrophilic
Defines polarity-driven application fit in med chem programs
Calculated values; experimental confirmation advised
Cheminformatics Drug Design Physicochemical Properties

Bis-Azetidine TFA: Application Scenarios


Peptidomimetics and Protease Inhibitors

The bis-azetidine ketone core provides a rigid, three-dimensional scaffold that is ideal for designing peptidomimetics—molecules that mimic the structure of peptides but with improved drug-like properties. Its high Fsp3 value of 0.86 ensures a non-planar structure that can effectively explore three-dimensional binding pockets of target proteins, a feature often lacking in traditional flat aromatic molecules [1]. The TFA salt ensures good solubility in the polar aprotic solvents (e.g., DMF, DMSO) commonly used in peptide coupling reactions, facilitating its use as a central building block for creating novel protease inhibitors. This application directly leverages the compound's unique physicochemical profile established by its LogP of -1.17, which contributes to the overall polarity of the final inhibitor .

Fragment-Based Drug Discovery for CNS Targets

In FBDD, the goal is to identify small, highly efficient starting points for drug development. The compound's high polarity (LogP -1.17) and significant three-dimensionality (Fsp3 0.86) make it an excellent fragment for exploring challenging targets, such as those in the central nervous system (CNS) where molecules often require specific physicochemical properties to cross the blood-brain barrier [1]. Its bifunctional nature allows for diverse chemical elaboration from either azetidine nitrogen, providing multiple vectors for fragment growing or linking. The high purity of 95% ensures that screening results are not confounded by impurities, a critical requirement for reliable hit identification in FBDD campaigns.

Lead Optimization IP Generation

The bis-azetidine ketone scaffold occupies a relatively underexplored area of chemical space. Using this compound as a key intermediate in a lead optimization program can generate novel chemical matter, thereby strengthening patent positions and creating a competitive advantage [1]. Its distinct structure from common building blocks, like simple azetidines or piperidines, allows medicinal chemists to navigate around existing intellectual property. The quantifiable differences in lipophilicity and 3D shape compared to analogs (e.g., the >25x difference in LogP versus the azepane analog) provide a rational basis for selecting this specific building block to achieve desired property profiles in advanced drug candidates .

Chemical Probes for Chemical Biology

The compound's well-defined structure and high purity make it suitable for synthesizing chemical probes, such as activity-based probes (ABPs) or photoaffinity labels, for studying biological systems. The TFA salt form ensures solubility during the multi-step synthesis of these complex tools. The rigid core can help pre-organize a molecule's conformation for optimal target engagement, while the two reactive nitrogen handles provide convenient attachment points for reporter tags (e.g., fluorophores, biotin) [1]. The procurement of a high-purity building block is essential for generating probes with consistent and interpretable biological activity.

Application
Selection Property
Validation Focus
Peptidomimetic design
Rigid 3D scaffold, high sp3 character
Binding pocket complementarity, solubility in coupling media
CNS fragment screening
High polarity, bifunctional elaboration
BBB permeability profile, fragment growing vectors
Lead optimization IP
Underexplored chemical space, distinct from common heterocycles
Patent landscape analysis, property differentiation
Chemical probe synthesis
Dual reactive nitrogens, high purity
Conjugation efficiency, probe reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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